4-Amino-2,3-dihydrofuro[2,3-b]pyridine
Description
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMKSJRHBRLDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Michael Addition | NaOEt (0.1 eq), EtOH, 25°C, 12 h | 70–85% |
| Cyclization | NaOR (1 eq), ROH, reflux, 8 h | 65–80% |
| Dehydration | t-BuOK, THF, 0°C → rt, 4 h | 50–70% |
Electrochemical Reduction for Regioselective Amination
The patent CN1115755A (1996) describes an electrochemical method to reduce 3-nitropyridines to 3-aminopyridines in acidic media . Applied to 4-nitro-2,3-dihydrofuro[2,3-b]pyridine, this approach achieves regioselective reduction of the nitro group at the 4-position. Using a graphite cathode and Nafion membrane, 4-nitro derivatives are reduced to 4-amino analogs in HCl/MeOH at 60°C with a current density of 1.5 A/dm². This method avoids stoichiometric metal reductants (e.g., SnCl₂), minimizing waste and improving scalability .
Electrochemical Parameters
| Parameter | Value |
|---|---|
| Cathode Material | Graphite |
| Anolyte | 37% HCl |
| Catholyte | 37% HCl + substrate (1.4% w/v) |
| Current Density | 1.5 A/dm² |
| Yield | 92% (for 2-chloro-3,4-diaminopyridine) |
Transition Metal-Catalyzed Coupling and Hydroboration
EP3810275B1 (2023) details the synthesis of 2,3-dihydrofuro[2,3-b]pyridines via Suzuki-Miyaura coupling and hydroboration-oxidation . For example, 2,6-dichloro-3-iodopyridine reacts with potassium vinyltrifluoroborate under Pd catalysis to form 2,6-dichloro-3-vinylpyridine. Subsequent hydroboration with 9-BBN introduces a hydroxyl group, which cyclizes to form the dihydrofuro ring. Functionalization at the 4-position is achieved via nitration followed by electrochemical reduction (as in Section 2) .
Synthetic Sequence
-
Suzuki Coupling : Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, 90°C, 24 h (85% yield).
-
Hydroboration : 9-BBN, THF, 45°C, 2 h → NaOH/H₂O₂, 0°C (78% yield).
-
Cyclization : TsOH, toluene, reflux, 6 h (82% yield).
Direct Amination During Cyclization
A modified approach from Synlett (2009) employs 1,2,4-triazines functionalized with alkynes in intramolecular inverse-electron-demand Diels-Alder (IEDDA) reactions . By incorporating a nitro group at the 4-position of the triazine precursor, the cyclization yields 4-nitro-2,3-dihydrofuro[2,3-b]pyridine, which is reduced to the 4-amino derivative using H₂/Pd-C (90% yield). This one-pot strategy streamlines the synthesis but requires high-pressure conditions .
Comparative Analysis of Methodologies
Table 1: Efficiency and Scalability of Key Methods
The introduction of the 4-amino group poses regiochemical challenges due to competing reactivity at the 2- and 6-positions of the pyridine ring. Electrochemical reduction favors the 4-position due to the electron-withdrawing effect of the fused furan ring . Post-cyclization amination via Buchwald-Hartwig coupling remains unexplored but could offer an alternative to nitro reduction.
Chemical Reactions Analysis
4-Amino-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Substitution reactions can occur at the amino group or the furan ring, depending on the reagents and conditions used.
Common reagents include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 4-amino-2,3-dihydrofuro[2,3-b]pyridine derivatives has been achieved through various methodologies. Notably, a recent study described the synthesis of a series of dihydrofuro[2,3-b]pyridine derivatives that were evaluated as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory and autoimmune diseases. Structural modifications led to compounds with improved potency and favorable pharmacokinetic properties. For example, compound 38 exhibited an IC50 of 7.3 nM against IRAK4 and demonstrated efficacy in reducing pro-inflammatory cytokines in vitro and in vivo models .
Antiviral Properties
Research indicates that dihydrofuro[2,3-b]pyridine derivatives can serve as effective antiviral agents. In particular, studies have highlighted their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds showed promising activity against various strains of the virus, outperforming existing treatments like etravirine in some cases. The structural diversity among these derivatives allows for enhanced efficacy against drug-resistant strains of HIV-1 .
Antitumor Activity
Another significant application is in cancer treatment. Compounds derived from the dihydrofuro[2,3-b]pyridine scaffold have been tested for their antitumor properties. For instance, studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation .
Safety and Efficacy
Safety profiles are crucial for any therapeutic application. Recent evaluations of selected dihydrofuro[2,3-b]pyridine derivatives have indicated favorable safety profiles alongside their biological efficacy. For example, compound 38 not only demonstrated potent IRAK4 inhibition but also showed low toxicity in preliminary safety assessments .
Case Studies
| Compound | Target | IC50 (nM) | Bioavailability | Efficacy |
|---|---|---|---|---|
| Compound 21 | IRAK4 | 6.2 | Low | High potency but poor bioavailability |
| Compound 38 | IRAK4 | 7.3 | Moderate | Effective in vivo anti-inflammatory |
| Compound A | HIV-1 NNRTI | 0.9 - 8.4 | High | Superior to etravirine |
| Compound B | Antitumor | Varies | Varies | Cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction is crucial for its potential therapeutic effects, particularly in neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Heterocyclic Compounds
Structural and Electronic Features
Thieno[2,3-b]pyridines
- Structure : Replaces the furan oxygen with sulfur, creating a fully aromatic thiophene-pyridine system.
- Electronic Effects : Sulfur’s lower electronegativity increases electron density in the ring, influencing reactivity and binding to hydrophobic pockets in enzymes .
- Saturation : Fully aromatic, leading to greater planarity and rigidity compared to the partially saturated dihydrofuropyridine core .
1H-Pyrrolo[2,3-b]pyridines
- Structure : Replaces sulfur or oxygen with nitrogen, introducing a basic NH group.
- Solubility: Nitrogen substitution improves aqueous solubility compared to thieno analogs, though solubility remains moderate .
Benzofuro[2,3-b]pyridines
- Structure : Incorporates a benzene ring fused to the furan-pyridine system, increasing molecular weight and hydrophobicity .
Solubility and Pharmacokinetics
- Thieno[2,3-b]pyridines: Require cyclodextrin-based formulations or solubilizing groups (e.g., morpholine) to enhance bioavailability .
- Amino groups can also facilitate salt formation for enhanced solubility .
- Pyrrolo[2,3-b]pyridines : Nitrogen substitution improves solubility but may reduce membrane permeability due to increased polarity .
Biological Activity
4-Amino-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a dihydrofuro structure fused with a pyridine ring, which contributes to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 152.16 g/mol. The presence of the amino group enhances its potential for interaction with biological targets.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of derivatives based on the dihydrofuro[2,3-b]pyridine scaffold. For instance, compounds derived from this structure have shown significant antifungal activity against Fusarium oxysporum, with IC50 values indicating effective inhibition compared to standard antifungal agents . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antifungal efficacy.
2. Anti-inflammatory Potential
Research has identified this compound derivatives as potential inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in inflammatory pathways. One study reported that a modified compound exhibited an IC50 of 7.3 nM against IRAK4, demonstrating both high potency and favorable pharmacokinetic properties . This suggests that these compounds could be developed for treating inflammatory diseases.
3. Antitumor Activity
The dihydrofuro[2,3-b]pyridine derivatives have been evaluated for their anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The presence of specific functional groups appears to enhance their ability to induce apoptosis in cancer cells.
Case Study: IRAK4 Inhibition
A recent study focused on synthesizing IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine structure. The lead compound demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokine production in vitro and showed efficacy in vivo in a mouse model of inflammation . This highlights the therapeutic potential of this compound in managing autoimmune disorders.
Case Study: Antifungal Screening
Another investigation screened various dihydrofuro[2,3-b]pyridine derivatives for antifungal activity against Fusarium species. The results indicated that specific substitutions on the furo and pyridine rings could significantly enhance antifungal potency, suggesting a pathway for developing new antifungal agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-amino-2,3-dihydrofuro[2,3-b]pyridine derivatives, and how can diastereoselectivity be optimized?
- Answer : A novel approach involves sodium borohydride-mediated double reduction and tandem heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles. This method achieves diastereoselective formation of 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles by pyrrole ring opening, followed by furan and pyridine ring closure. Key factors include stoichiometric control of NaBH₄, solvent polarity (e.g., THF or EtOH), and temperature (0–25°C). Characterization via H/C NMR and mass spectrometry is critical to confirm regiochemistry .
Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR to identify NH₂ protons (δ 5.8–6.2 ppm) and dihydrofuran protons (δ 3.1–4.0 ppm). C NMR confirms sp³ carbons in the dihydrofuran ring (δ 40–60 ppm).
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and functional groups (e.g., -CN at m/z 26).
- X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly diastereomer differentiation .
Q. What in vitro assays are suitable for initial screening of biological activity in this compound derivatives?
- Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase, AChE) using Ellman’s method. For example, 4-amino-2,3-diaryl-tetrahydrofuro[2,3-b]quinolines show IC₅₀ values <10 μM against AChE. Use cell-based assays (RIN5F cells for glucose-dependent insulinotropic activity) to evaluate cytotoxicity (MTT assay) and selectivity (non-neoplastic cell lines like MCF-10A) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for kinase inhibition?
- Answer :
- Core modifications : Replace the dihydrofuran ring with pyrrolo[2,3-b]pyridine to enhance BTK inhibition (IC₅₀ <10 nM). Introduce electron-withdrawing groups (e.g., -CN, -F) at C4 to improve binding to ATP pockets.
- Side chains : N-alkylation (e.g., benzyl or butyl groups) increases lipophilicity and JAK3 selectivity. Use molecular docking (AutoDock Vina) to predict binding modes and ligand efficiency (LE >0.3) .
- Validation : Test in kinase panels (e.g., CLK1/4 inhibition at 1–100 nM) and Hedgehog pathway modulation (Gli-luciferase reporter assay) .
Q. What computational strategies validate target engagement and binding kinetics for this compound derivatives?
- Answer :
- Docking : Align derivatives with co-crystallized ligands (e.g., SIRT2 PDB: 3ZGV). Prioritize compounds with ΔG <−8 kcal/mol.
- Molecular dynamics (MD) : Simulate ligand-receptor stability (20 ns trajectories) to assess hydrogen bond retention (e.g., with Arg-97 in CLK1).
- Free energy perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG <±1 kcal/mol) .
Q. How can researchers address solubility and bioavailability challenges in this compound-based drug candidates?
- Answer :
- Salt formation : Use HCl or citrate salts to improve water solubility (>1 mg/mL).
- Prodrug strategies : Esterify amino groups (e.g., acetyl or PEG-ylated derivatives) for enhanced intestinal absorption.
- Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (size <200 nm) to increase plasma half-life (t₁/₂ >6 h) .
Q. What in vivo models are appropriate for evaluating the anti-fibrotic or neuroprotective efficacy of this compound derivatives?
- Answer :
- Kidney fibrosis : Use unilateral ureteral obstruction (UUO) mice. Administer derivatives orally (10–50 mg/kg/day) and quantify collagen deposition (Masson’s trichrome staining).
- Neuroprotection : Test in MPTP-induced Parkinson’s models. Measure dopamine levels (HPLC) and motor function (rotarod test). Monitor off-target effects via liver enzyme assays (ALT/AST) .
Methodological Notes
- Contradictions in Data : While pyrrolo[2,3-b]pyridine derivatives show potent kinase inhibition, dihydrofuro[2,3-b]pyridines may exhibit reduced activity due to conformational rigidity. Cross-validate using isothermal titration calorimetry (ITC) .
- Critical Gaps : Limited in vivo pharmacokinetic data exists for dihydrofuro[2,3-b]pyridines. Prioritize ADMET studies (Caco-2 permeability, microsomal stability) early in optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
